Sodium sulfoacetanilide
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Overview
Description
Sodium sulfoacetanilide is an organic compound with the molecular formula C₈H₈NNaO₄S and a molecular weight of 237.208 g/mol . It is a sodium salt derivative of sulfoacetanilide, which is characterized by the presence of a sulfonamide group attached to an acetanilide structure. This compound is known for its applications in various chemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium sulfoacetanilide can be synthesized through the sulfonation of acetanilide. The process typically involves the reaction of acetanilide with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where acetanilide is treated with sulfuric acid under controlled conditions. The resulting sulfonated product is then neutralized with sodium hydroxide to yield this compound. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Sodium sulfoacetanilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to acetanilide or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Acetanilide or other reduced forms.
Substitution: Various substituted acetanilide derivatives.
Scientific Research Applications
Sodium sulfoacetanilide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving sulfonamide interactions.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of sodium sulfoacetanilide involves its interaction with biological molecules through its sulfonamide group. This group can inhibit the activity of enzymes that require para-aminobenzoic acid (PABA) for their function, thereby disrupting essential metabolic pathways in microorganisms . The compound targets enzymes involved in folic acid synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfacetamide: Another sulfonamide with similar antimicrobial properties.
Sulfanilamide: A simpler sulfonamide used in various antimicrobial formulations.
Sulfamethoxazole: A widely used sulfonamide antibiotic.
Uniqueness
Sodium sulfoacetanilide is unique due to its specific structure, which combines the properties of acetanilide and sulfonamide. This combination allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in chemical synthesis.
Properties
Molecular Formula |
C8H8NNaO4S |
---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
sodium;2-anilino-2-oxoethanesulfonate |
InChI |
InChI=1S/C8H9NO4S.Na/c10-8(6-14(11,12)13)9-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10)(H,11,12,13);/q;+1/p-1 |
InChI Key |
QSMACJVMYNIECE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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